N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFSEHBSCWASHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Amino derivatives of the bromobenzamide group.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can lead to the formation of metal complexes that exhibit unique chemical and physical properties. The bromobenzamide group can further interact with biological targets, potentially disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Bromine vs. Trifluoromethyl () : Bromine offers moderate electronegativity and lipophilicity, whereas the trifluoromethyl group in RAF709 is strongly electron-withdrawing and enhances metabolic stability, contributing to RAF709’s potency .
- Bromine vs. Chlorine () : The 5-bromo-2-chloro substitution in introduces steric and electronic effects distinct from the target’s 3-bromo group, which may reduce steric hindrance.
- Methylsulfonyl () : This polar substituent could improve solubility or target engagement through sulfone-protein interactions, unlike the hydrophobic bromine .
- Acetamido () : The acetamido group’s hydrogen-bonding capacity contrasts with bromine’s hydrophobic nature, suggesting divergent target preferences .
Physicochemical Properties
- Lipophilicity : Bromine’s moderate logP (~2.7) contrasts with the more lipophilic trifluoromethyl group (logP ~3.1), suggesting differences in membrane permeability .
- Solubility: The absence of polar groups (e.g., morpholino in RAF709) in the target compound may limit aqueous solubility, requiring formulation optimization.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a bipyridine moiety linked to a bromobenzamide structure. This unique combination may contribute to its biological properties, particularly in targeting specific biochemical pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often exhibit interactions with various biological targets:
- Covalent Bond Formation : Many bipyridine derivatives form covalent bonds with nucleophilic residues on proteins, potentially leading to inhibition of enzymatic activity.
- Non-covalent Interactions : These include hydrogen bonding and hydrophobic interactions that can stabilize the binding of the compound to its target proteins.
Antimicrobial Properties
Research indicates that bipyridine derivatives possess antimicrobial properties. For instance, studies have shown that certain bipyridine compounds can inhibit bacterial growth by disrupting cellular processes or by acting on bacterial enzymes. While specific data on this compound is limited, the presence of the bipyridine structure suggests potential efficacy against pathogens.
Anticancer Activity
Bromobenzamide derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways, including:
- Cell Cycle Arrest : Some studies have demonstrated that related compounds can cause cell cycle arrest at the G2/M phase.
- Inhibition of Tumor Growth : In vivo studies have indicated that bromobenzamide derivatives can significantly reduce tumor size in various cancer models.
Pharmacokinetics
The pharmacokinetic profile of this compound is not well characterized; however, compounds in this class typically exhibit:
- Absorption : Moderate absorption rates due to lipophilicity.
- Distribution : Potential for good tissue penetration, including the ability to cross the blood-brain barrier.
- Metabolism : Likely metabolized via hepatic pathways, with possible formation of active metabolites.
- Excretion : Primarily renal excretion.
Study 1: Antimicrobial Efficacy
A study evaluating a series of bipyridine derivatives found that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the bipyridine ring could enhance potency and selectivity against specific bacterial strains.
Study 2: Anticancer Mechanisms
In another investigation focusing on bromobenzamide derivatives, it was reported that one compound induced apoptosis in breast cancer cell lines through a mitochondrial pathway. The study highlighted the importance of structural features in mediating biological effects and suggested further exploration into this compound for similar applications.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
